3-Fluoro-4-(neopentyloxy)aniline

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Advanced Materials Development

Fluorinated compounds, such as fluoropolymers, have been recognized for their exceptional properties, including thermal and chemical stability, which make them ideal for various industrial applications. The incorporation of fluorine atoms into polymers, like in the case of Polytetrafluoroethylene (PTFE), enhances their hydrophobicity, chemical resistance, and thermal stability. Such materials are crucial in the aerospace, electronics, and textiles industries due to their durability and resistance to extreme conditions (Puts, Crouse, & Améduri, 2019). Additionally, fluorinated liquid crystals exhibit unique dielectric and optical properties, making them suitable for display technologies (Hird, 2007).

Pharmaceutical Research

In pharmaceutical research, fluorine's inclusion in drug molecules often leads to improved metabolic stability, binding affinity, and bioavailability. The synthesis and modification of fluorinated compounds have led to the development of potent antibacterial agents such as fluoroquinolones, which offer broad-spectrum activity against various pathogens. Their unique mechanism of action, coupled with the ability to penetrate cells and function under acidic conditions, makes them valuable in treating resistant bacterial infections (Mogle et al., 2018).

Methodological Advances in Chemical Synthesis

The study of fluorinated compounds' chemical behavior facilitates the development of novel synthetic methodologies. For example, the regioselective metallation of fluorinated pyridines demonstrates the intricate control achievable in synthetic chemistry, enabling the precise modification of molecules for desired functional properties (Marsais & Quéguiner, 1983). Such methodologies are crucial in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

The safety data sheet for 3-Fluoro-4-(neopentyloxy)aniline suggests that it may cause skin and eye irritation. In case of inhalation or ingestion, medical attention should be sought. It is recommended to handle the compound with appropriate protective equipment and to avoid formation of dust and aerosols .

Wirkmechanismus

Target of Action

A similar compound, 3-fluoro-l-tyrosine, targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving organoboron reagents . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm coupling reaction, which may be relevant, involves the transfer of organic groups from boron to palladium . This process could potentially affect various biochemical pathways depending on the specific organic groups involved.

Result of Action

Given its potential involvement in the sm coupling reaction , it could potentially influence the formation of new carbon-carbon bonds, which could have significant implications at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTLRVJCCSYMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245946 | |

| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286264-83-2 | |

| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

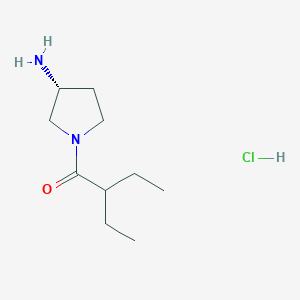

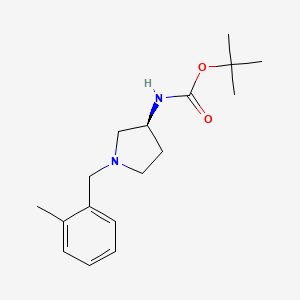

![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)

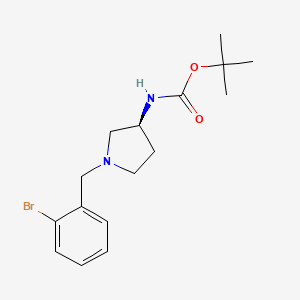

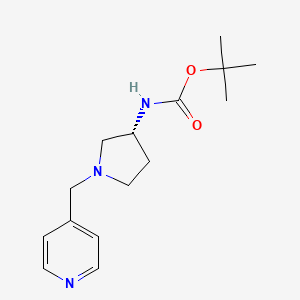

![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)

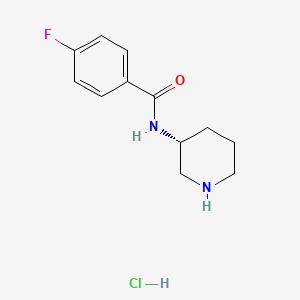

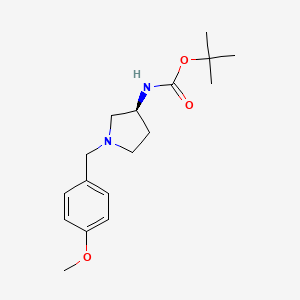

![(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B3027330.png)